![molecular formula C6H10O2 B12843552 1-Bicyclo[1.1.1]pentanylmethanediol](/img/structure/B12843552.png)
1-Bicyclo[1.1.1]pentanylmethanediol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bicyclo[1.1.1]pentanylmethanediol is a unique organic compound characterized by its bicyclic structure, which consists of a central carbon atom bonded to three other carbon atoms forming a triangular prism-like shape. This compound is notable for its rigidity and high strain energy, making it an interesting subject of study in organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
1-Bicyclo[1.1.1]pentanylmethanediol can be synthesized through several methods. One common approach involves the reaction of bicyclo[1.1.1]pentane with formaldehyde under basic conditions to form the diol. The reaction typically proceeds as follows:
Starting Material: Bicyclo[1.1.1]pentane
Reagent: Formaldehyde
Conditions: Basic medium (e.g., sodium hydroxide)
Product: this compound
The reaction is carried out at room temperature, and the product is purified through standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound is less common due to the specialized nature of the compound. scalable methods involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems allows for precise control over reaction parameters, leading to efficient production.
化学反応の分析
Types of Reactions
1-Bicyclo[1.1.1]pentanylmethanediol undergoes various chemical reactions, including:
Oxidation: The diol can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the diol can yield alcohols or alkanes, depending on the reducing agent used.
Substitution: The hydroxyl groups in the diol can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Thionyl chloride (SOCl₂) for converting hydroxyl groups to chlorides.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Chlorides or other substituted derivatives.
科学的研究の応用
1-Bicyclo[1.1.1]pentanylmethanediol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules due to its rigid structure.
Biology: Investigated for its potential as a scaffold in drug design, providing a stable framework for bioactive compounds.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
作用機序
The mechanism of action of 1-Bicyclo[1.1.1]pentanylmethanediol in biological systems involves its interaction with specific molecular targets. The rigid structure of the compound allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The pathways involved depend on the specific application and target molecule.
類似化合物との比較
1-Bicyclo[1.1.1]pentanylmethanediol can be compared with other similar compounds, such as:
Bicyclo[1.1.1]pentane: The parent hydrocarbon, which lacks the hydroxyl groups.
Bicyclo[1.1.1]pentylmethanol: A related compound with a single hydroxyl group.
Cubane: Another highly strained bicyclic compound with a cubic structure.
The uniqueness of this compound lies in its dual hydroxyl groups, which provide additional sites for chemical modification and enhance its utility in various applications.
特性
分子式 |
C6H10O2 |
|---|---|
分子量 |
114.14 g/mol |
IUPAC名 |
1-bicyclo[1.1.1]pentanylmethanediol |
InChI |
InChI=1S/C6H10O2/c7-5(8)6-1-4(2-6)3-6/h4-5,7-8H,1-3H2 |
InChIキー |
LCBZXOFVJOROCR-UHFFFAOYSA-N |
正規SMILES |
C1C2CC1(C2)C(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


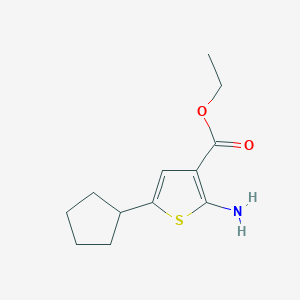
![N-(3-Chloro-4-Fluorophenyl)-2-[(1,4-Dihydro-5,6-Dimethyl-4-Oxothieno[2,3-d]Pyrimidin-2-ylThio]-Acetamide](/img/structure/B12843479.png)
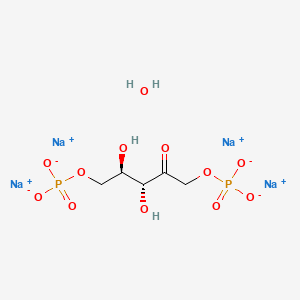
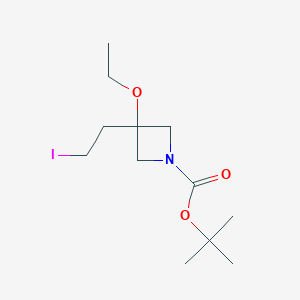
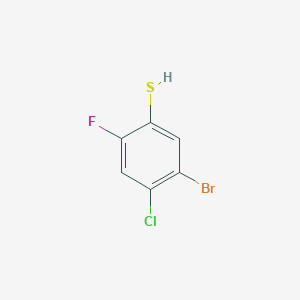

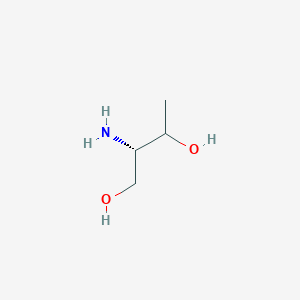

![Ethyl 2-methyloxazolo[5,4-b]pyridine-6-carboxylate](/img/structure/B12843499.png)
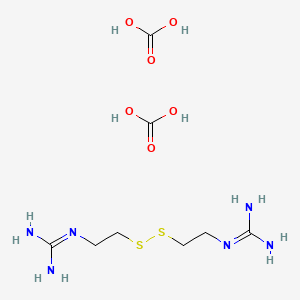
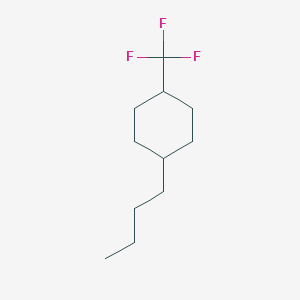

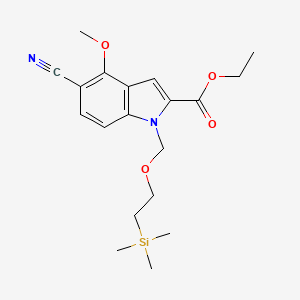
![N-[(2S)-1-[[(E,3S)-1-(benzenesulfonyl)-5-phenylpent-1-en-3-yl]amino]-1-oxo-3-phenylpropan-2-yl]-4-methylpiperazine-1-carboxamide;4-methylbenzenesulfonic acid](/img/structure/B12843525.png)
